![molecular formula C13H25N3O B13951830 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azaspiro ring system, which is a bicyclic structure containing a nitrogen atom. The compound’s structure and functional groups make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of Amino Groups: The introduction of amino groups can be achieved through reductive amination or nucleophilic substitution reactions. Common reagents used in these steps include sodium cyanoborohydride or lithium aluminum hydride for reduction and alkyl halides for substitution.
Final Functionalization: The final step involves the introduction of the 3-methylbutan-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base catalyst and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amines, ethers, and thioethers.
科学研究应用
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system and antimicrobial agents.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of spirocyclic compounds and their interactions with biological targets.
Industrial Applications: It is employed in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on its specific application and target.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with similar structural features and applications in drug discovery.
2-Aminopyrimidine Derivatives: Compounds with a similar amino group and heterocyclic structure, used in antimicrobial and antiplasmodial research.
Uniqueness
2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel therapeutics and advanced materials.
属性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC 名称 |
2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,14-15H2,1-2H3 |
InChI 键 |
WILXGZSMXMTFGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCC2(C1)CC(C2)CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


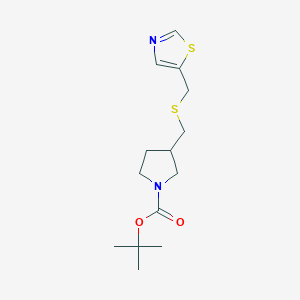
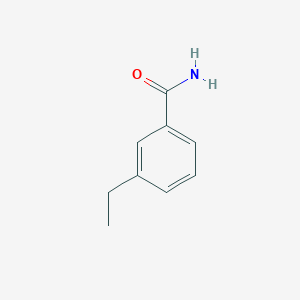
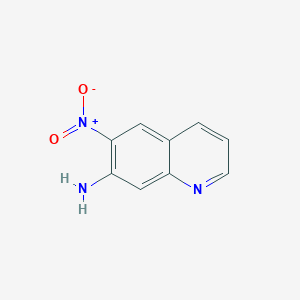
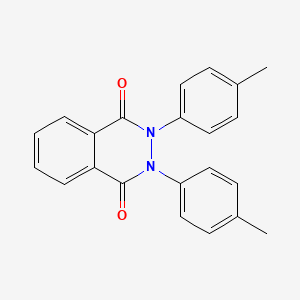

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
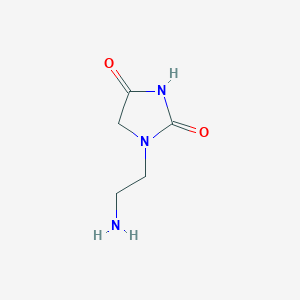

![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
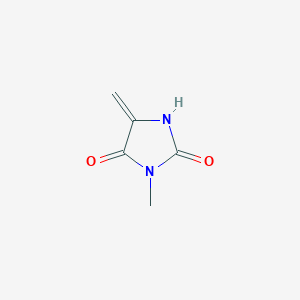

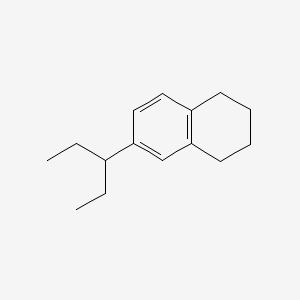
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
